1,4-Cyclohexadiene-1-butanoic acid
Overview
Description
1,4-Cyclohexadiene-1-butanoic acid is an organic compound characterized by a cyclohexadiene ring attached to a butanoic acid chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Cyclohexadiene-1-butanoic acid typically involves the reaction of cyclohexa-1,4-diene with butanoic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the butanoic acid chain to the cyclohexadiene ring. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced catalytic systems and automated monitoring ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene-1-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexadiene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of 4-(Cyclohexyl)butanoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1,4-Cyclohexadiene-1-butanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Cyclohexa-1,4-diene: Shares the cyclohexadiene ring but lacks the butanoic acid chain.
4-(Cyclohexyl)butanoic acid: Similar structure but with a fully saturated cyclohexane ring instead of a cyclohexadiene ring.
Uniqueness: 1,4-Cyclohexadiene-1-butanoic acid is unique due to the presence of both the cyclohexadiene ring and the butanoic acid chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyclohexa-1,4-dien-1-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,6H,3-5,7-8H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRMZJATHZERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640998 | |
Record name | 4-(Cyclohexa-1,4-dien-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663914-93-0 | |
Record name | 4-(Cyclohexa-1,4-dien-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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